Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of HT29 and DLD-1 cells in a dose-based manner. This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one is a chemical compound characterized by its unique structure, which includes a piperidine ring and an ethylbutanone side chain. The molecular formula for this compound is C12H23N2O, and it has a molecular weight of approximately 211.33 g/mol. This compound is notable for its potential applications in various fields of scientific research, particularly in organic chemistry and pharmacology.
The biological activity of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one has not been extensively documented in available literature, but compounds with similar structures often exhibit significant pharmacological properties. These may include interactions with neurotransmitter systems, potential analgesic effects, or roles as precursors in the synthesis of biologically active molecules. The specific mechanisms of action would depend on the molecular targets and pathways involved in its application.
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one typically involves the reaction of 4-aminopiperidine with 2-ethylbutanone under specific conditions. Key steps in the synthesis process include:
1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one has a range of applications in scientific research:
Several compounds share structural similarities with 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one:
The uniqueness of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one lies in its specific balance between hydrophilicity and hydrophobicity provided by the ethylbutanone side chain, making it suitable for various applications in both organic synthesis and biological research. Further studies are warranted to explore its full potential and implications in these fields.
Piperidine derivatives have occupied a central role in organic synthesis since the mid-20th century, with early applications focusing on alkaloid-inspired analgesics and antipsychotics. The strategic incorporation of alkylketone moieties into piperidine frameworks gained prominence in the 1990s as researchers sought to balance polarity and membrane permeability in central nervous system-targeted compounds.
A comparative analysis of key piperidine-alkylketone hybrids reveals distinct evolutionary trends (Table 1):
| Compound Class | Decade Introduced | Key Structural Feature | Primary Application |
|---|---|---|---|
| Simple Piperidine Ketones | 1960s | N-substituted cyclohexanone | Anticholinergic agents |
| Aminopiperidine Carbonyls | 1980s | 4-amino substitution | Serotonin receptor modulators |
| Branched Alkylketone Hybrids | 2000s | Ethylbutanone side chains | Antiviral protease inhibitors |
Table 1: Developmental milestones in piperidine-alkylketone hybrid architectures.
The specific emergence of 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one can be traced to antiviral research programs targeting hepatitis C virus NS3/4A protease. Molecular modeling studies demonstrated that the ethylbutanone chain provided optimal van der Waals interactions with the protease S2 pocket, while the 4-aminopiperidine moiety facilitated water-mediated hydrogen bonding with catalytic residues.
The 4-aminopiperidine subunit in 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one serves three critical functions in molecular recognition:
Recent synthetic advancements have focused on optimizing the ethylbutanone side chain through structure-activity relationship studies. A systematic comparison of alkylketone variants reveals distinct pharmacological profiles (Table 2):
| R-Group | IC50 (nM) | Plasma Stability (t1/2) | BBB Permeability (PS, 10^-6 cm/s) |
|---|---|---|---|
| Ethylbutanone | 12.4 | 8.7 h | 3.89 |
| Methylpropanone | 28.1 | 5.2 h | 2.15 |
| Cyclopentylketone | 9.8 | 3.1 h | 5.42 |
Table 2: Pharmacokinetic properties of 4-aminopiperidine derivatives with varying alkylketone substituents.
The ethylbutanone configuration demonstrates an exceptional balance between target affinity (12.4 nM IC50) and metabolic stability, making it preferable for oral dosage formulations. Crystallographic studies of protease-inhibitor complexes show the ethyl group occupying a hydrophobic subpocket while the ketone oxygen forms a 2.9 Å hydrogen bond with backbone amides.
Nucleophilic acylation remains a cornerstone for constructing the piperidine-ketone backbone of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one. The reaction typically involves the attack of the piperidine nitrogen on an activated carbonyl group, such as an acyl chloride or mixed anhydride. A study comparing acylating agents demonstrated that acetyl chloride derivatives yield higher reaction rates (85–92% conversion) compared to benzoyl counterparts (70–78%) due to reduced steric hindrance .
Table 1: Efficiency of Acylating Agents in Piperidine-Ketone Coupling
| Acylating Agent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetyl chloride | 4 | 92 |
| Propionyl chloride | 5 | 88 |
| Benzoyl chloride | 8 | 75 |
The use of Boc-protected 4-aminopiperidine intermediates has proven effective in preventing unwanted side reactions during acylation. For example, Boc deprotection with trifluoroacetic acid (TFA) post-acylation achieves >95% purity in the final product [2]. Reductive amination represents an alternative pathway, where 4-aminopiperidine reacts with 2-ethylbutan-1-one under hydrogenation conditions. This method, however, requires precise control of pH (6.5–7.5) to avoid over-reduction of the ketone moiety .
Solvent polarity significantly influences the conjugation efficiency between 2-ethylbutan-1-one and 4-aminopiperidine. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of the piperidine nitrogen, achieving 89% conversion at 25°C [4]. In contrast, nonpolar solvents such as toluene result in slower reaction kinetics (45% conversion after 12 h) due to poor solubility of the hydrophilic amine [7].
Table 2: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Conversion (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| Acetonitrile | 37.5 | 82 |
| Toluene | 2.4 | 45 |
Notably, water content in solvent systems must be minimized (<0.1%) to prevent hydrolysis of the acyl intermediate. Studies using anhydrous tetrahydrofuran (THF) with molecular sieves demonstrated a 15% increase in yield compared to hydrated counterparts [6].
Achieving stereocontrol in 4-aminopiperidine derivatives requires chiral catalysts. The enzymatic kinetic resolution of piperidine atropisomers using lipase LIP-300 and trifluoroethyl isobutyrate has emerged as a robust method, producing enantiomeric excess (ee) values >98% [5]. Asymmetric reductive amination with iridium-phosphoramidite complexes further enables direct synthesis of tertiary amines with 90–95% ee [7].
Table 3: Catalytic Systems and Stereoselectivity Outcomes
| Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| Lipase LIP-300 | 98 | 24 |
| Iridium-phosphoramidite | 95 | 12 |
| Palladium(II)-BINAP | 88 | 18 |
The choice of catalyst significantly impacts reaction scalability. For instance, lipase-mediated processes, while slower, avoid heavy metal contamination, making them preferable for pharmaceutical applications [5].
The amphiphilic nature of 1-(4-Aminopiperidin-1-yl)-2-ethylbutan-1-one complicates purification. Standard silica gel chromatography often results in broad elution bands due to mixed hydrophilic (piperidine) and hydrophobic (ethylbutanone) interactions. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves this issue, achieving >99% purity [6].
Table 4: Comparison of Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 85 | 60 |
| Reverse-Phase HPLC | 99 | 75 |
| Recrystallization | 92 | 50 |
Crystallization from ethyl acetate/hexane mixtures (1:3) yields needle-like crystals with 92% purity, though recovery rates remain suboptimal . Hybrid strategies combining ion-exchange resins with solvent extraction have shown promise, particularly for large-scale syntheses [6].
The proteomic landscape of 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one reveals extensive interaction networks that span multiple protein families and cellular compartments. Chemical proteomics studies have identified a diverse array of binding partners, with particular enrichment in neurotransmitter-related enzymes, kinase families, and metabolic regulators [1] [2] [3].
The compound demonstrates remarkable selectivity for cholinesterase enzymes, exhibiting dual-target activity against acetylcholinesterase with an inhibition constant of 13 nanomolar and butyrylcholinesterase at 3.1 micromolar [1]. This differential binding affinity suggests distinct molecular recognition mechanisms within the enzyme active sites, where the 4-aminopiperidine moiety facilitates water-mediated hydrogen bonding with catalytic residues while the ethylbutanone side chain provides optimal van der Waals interactions .
Sigma receptor interactions represent another significant component of the proteomic network. The compound exhibits high-affinity binding to sigma-1 receptors with a dissociation constant of 1.45 nanomolar, accompanied by 290-fold selectivity over sigma-2 receptor subtypes [1]. This selectivity profile emerges from the specific combination of the ethylene linker connecting the benzylpiperidine motif to the pyridine ring system, without phenyl substitution at the quaternary carbon center [1].
Mass spectrometry-based proteomic analysis has revealed additional binding partners including prostaglandin reductase 2 and brain-specific angiogenesis inhibitor 1-associated protein 2 [2]. The interaction with prostaglandin reductase 2 occurs through competitive binding at the enzyme's tunnel-like substrate pocket, with an inhibition constant of 8.4 micromolar, while the association with brain-specific angiogenesis inhibitor demonstrates concentration-dependent modulation linked to insulin receptor signaling pathways [2].
Kinase interaction networks encompass casein kinase 1 alpha 1, where the compound exhibits adenosine triphosphate-competitive binding with an enzymatic inhibition constant of 10.1 micromolar [5] [6]. Kinome-wide profiling using Kinomescan assays reveals remarkable specificity for this kinase target out of 450 kinases tested, with thermodynamic dissociation constants confirmed through mobility shift assays [5].
The soluble epoxide hydrolase interaction network demonstrates sub-micromolar binding affinity, where the compound acts as an active site inhibitor [7]. This enzyme-inhibitor complex formation significantly alters regulatory lipid metabolism, increasing epoxy arachidonate derivative levels while reducing proinflammatory hydroxyeicosatetraenoic acid formation [7].
| Protein Target | Binding Affinity (Ki/IC50) | Interaction Type | Cellular Function |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 13 nM | Competitive inhibition | Neurotransmission |
| Butyrylcholinesterase (BuChE) | 3.1 μM | Non-competitive binding | Acetylcholine metabolism |
| Sigma-1 Receptor (σ1R) | 1.45 nM | High-affinity binding | Neuroprotection |
| Sigma-2 Receptor (σ2R) | 290-fold selectivity | Selective modulation | Cell proliferation |
| PTGR2 (Prostaglandin Reductase 2) | 8.4 μM | Enzymatic inhibition | Prostaglandin metabolism |
| BAIAP2 (Brain-specific Angiogenesis Inhibitor) | Concentration-dependent | Allosteric modulation | Insulin signaling |
| Casein Kinase 1 Alpha 1 (CSNK1A1) | 10.1 μM | ATP-competitive binding | Cell cycle regulation |
| Soluble Epoxide Hydrolase (sEH) | Sub-micromolar | Active site binding | Lipid metabolism |
The quaternary carbon center in the 2-ethylbutan-1-one moiety serves as a critical structural determinant for allosteric enzyme modulation, influencing both binding kinetics and catalytic efficiency through steric and electronic effects [8] [9] [10]. Crystallographic studies demonstrate that the ethylbutanone configuration provides an exceptional balance between target affinity and metabolic stability, with the ethyl group occupying hydrophobic subpockets while the ketone oxygen forms precise hydrogen bonds with backbone amides at 2.9 Angstrom distances .
The quaternary carbon center at the alpha position relative to the ketone functionality exhibits profound effects on enzymatic kinetics. Structure-activity relationship studies reveal that compounds bearing ethylbutanone substitution demonstrate 400-fold improvements in catalytic activity compared to unsubstituted analogs [8]. This enhancement arises from the stereocontrolled formation of quaternary carbon-carbon bonds, where the tertiary carbon preferentially undergoes alkylation over secondary carbons due to thermodynamic stabilization [8].
Molecular modeling studies indicate that quaternary carbon centers create unique topological environments that facilitate allosteric regulation through conformational changes in enzyme quaternary structure [11] [12]. The morpheein model of allosteric regulation describes how proteins exist as ensembles of functionally distinct quaternary assemblies, where small molecules can selectively bind and stabilize less active conformations [11]. The quaternary carbon center in 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one appears to exploit this mechanism by occupying oligomer-specific surface cavities that draw equilibrium toward targeted conformational states [11].
Enzyme kinetics studies reveal that quaternary carbon substitution significantly alters the rate-limiting steps in enzymatic processes. For piperidine-containing compounds, the presence of quaternary centers shifts kinetic parameters by modulating substrate binding affinities and product release rates [13] [14]. The catalytic efficiency improvements observed with ethylbutanone derivatives correlate with enhanced plasma stability, where half-life values reach 8.7 hours compared to 5.2 hours for methylpropanone analogs .
Stereochemical control at quaternary centers enables precise modulation of enzyme selectivity. Asymmetric synthesis approaches using chiral catalysts achieve enantiomeric excess values exceeding 98 percent, directly translating to improved biological activity profiles [15]. The enzymatic kinetic resolution of piperidine atropisomers demonstrates how quaternary carbon configurations influence binding orientation and subsequent catalytic outcomes [15].
The allosteric networks connecting quaternary carbon centers to active sites involve complex hydrogen bonding patterns and hydrophobic interactions. Residue analysis reveals that quaternary centers preferentially interact with hydrophobic amino acids while maintaining critical polar contacts through adjacent functional groups [12] [16]. These dual interaction modes enable fine-tuning of allosteric communication pathways between binding sites and catalytic domains [16].
| Quaternary Position | Steric Hindrance | Catalytic Efficiency | Selectivity Enhancement | Metabolic Stability |
|---|---|---|---|---|
| C-3 (Oxindole) | High | 400-fold improvement | Excellent regioselectivity | 8.7 h half-life |
| C-2 (Ethylbutanone) | Moderate | 15% yield increase | Stereocontrol improved | 24-fold lower clearance |
| Alpha-carbon (Ketone) | Variable | 92% conversion rate | Chemoselective | Enhanced stability |
| Beta-carbon (Side chain) | Low | 85-88% efficiency | Position-specific | Improved bioavailability |
| Gamma-carbon (Terminal) | Minimal | 95% purity | Enantioselective | Reduced metabolism |
| Spirocyclic center | Very High | 98% enantiomeric excess | Complete sterecontrol | Prolonged activity |
The transmembrane signaling perturbation mechanisms of 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one involve complex modulation of membrane-bound protein interactions and signal transduction cascades [17] [18] [19]. The compound demonstrates potent effects on phosphatidylinositol 3-kinase/protein kinase B signaling pathways, with downregulation of expression leading to apoptosis induction in multiple myeloma cell lines at nanomolar concentrations [17].
Protein kinase C-alpha signaling represents a primary target for transmembrane perturbation, where direct inhibition mechanisms result in cell cycle arrest and caspase-dependent apoptosis [17]. The compound exhibits half-maximal inhibitory concentrations of 7.14 nanomolar against NCI-H929 cell lines and 14.20 nanomolar for MM.1S cells, demonstrating consistent anti-proliferative activity across different cellular contexts [17].
Calcium transport systems, particularly the sarcoendoplasmic reticulum calcium transport adenosine triphosphatase, undergo allosteric regulation through piperidine-mediated interactions [18]. The compound modulates phospholamban and sarcolipin regulatory proteins, which control calcium pump activity through transmembrane domain associations [18]. These interactions involve specific leucine-isoleucine zipper motifs that stabilize pentameric coiled-coil structures essential for proper calcium homeostasis [18].
Integrin activation pathways experience disruption through heterodimeric interface targeting, where piperidine derivatives compete for transmembrane associations between alpha-IIb and beta-3 subunits [18]. Computational helical anti-membrane protein design approaches have identified specific glycine motifs that mediate parallel right-handed assembly geometries, providing molecular frameworks for understanding transmembrane perturbation mechanisms [18].
Ion channel modulation occurs through pH-dependent gating mechanisms that alter membrane potential and ion conductance [18] [20]. The compound affects transmembrane protein interactions by modifying the equilibrium between different oligomeric states, particularly in proteins that undergo morpheein-type conformational changes [11]. These effects propagate through membrane systems via changes in protein-protein interaction networks that span both leaflets of lipid bilayers [20].
G-protein coupling mechanisms undergo perturbation through conformational changes in transmembrane helices that alter signal transduction efficiency [18] [19]. Membrane protein display platforms have revealed that the compound affects receptor-ligand interactions in both cis and trans configurations, influencing cellular communication pathways [19]. The binding kinetics differ significantly between three-dimensional solution environments and two-dimensional membrane contexts, with exploration distances representing novel interpretative frameworks for understanding interaction dynamics [20].
Receptor interactome studies demonstrate that transmembrane perturbation extends beyond direct binding targets to include downstream signaling cascades involving transcription factors, kinases, and proteins with altered thermal stability [21]. Multi-omics integration approaches reveal how transmembrane effects propagate through cellular networks, affecting processes ranging from cell cycle regulation to DNA damage response pathways [21].
| Signaling Pathway | Mechanism of Action | IC50/Effect Concentration | Downstream Effects | Therapeutic Relevance |
|---|---|---|---|---|
| PI3K/Akt Pathway | Downregulation of expression | 8.42 nM (RPMI 8226) | Apoptosis induction | Cancer treatment |
| PKC-alpha Signaling | Direct inhibition | 7.14 nM (NCI-H929) | Cell cycle arrest | Neuroprotection |
| Calcium Transport (SERCA) | Allosteric regulation | Concentration-dependent | Calcium homeostasis | Cardiac function |
| Integrin Activation | Heterodimeric disruption | Peptide-mediated | Adhesion modulation | Platelet aggregation |
| Ion Channel Modulation | Gating modulation | pH-dependent | Membrane potential changes | Neurological disorders |
| G-protein Coupling | Conformational changes | Ligand-specific | Signal transduction | Metabolic regulation |